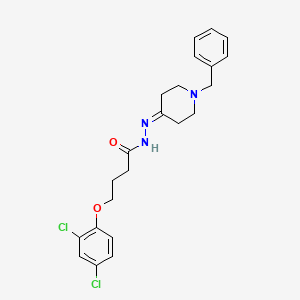

![molecular formula C26H22N2O3 B12470827 Ethyl 4-{[(6-methyl-2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B12470827.png)

Ethyl 4-{[(6-methyl-2-phenylquinolin-4-yl)carbonyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ETHYL 4-(6-METHYL-2-PHENYLCHINOLIN-4-AMIDO)BENZOAT ist eine synthetische organische Verbindung, die zur Chinolin-Familie gehört. Chinolin-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ETHYL 4-(6-METHYL-2-PHENYLCHINOLIN-4-AMIDO)BENZOAT beinhaltet typischerweise einen mehrstufigen Prozess. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Chinolinkernes: Der Chinolinkern kann durch die Skraup-Synthese hergestellt werden, die die Reaktion von Anilin mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels beinhaltet.

Substitutionsreaktionen:

Amidierung: Die Amidogruppe wird durch Reaktion des Chinolinderivats mit einem geeigneten Amin eingeführt.

Veresterung: Der letzte Schritt beinhaltet die Veresterung des Benzoesäurederivats mit Ethanol zur Bildung des Ethylesters.

Industrielle Produktionsverfahren

Die industrielle Produktion von ETHYL 4-(6-METHYL-2-PHENYLCHINOLIN-4-AMIDO)BENZOAT kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dies beinhaltet den Einsatz von kontinuierlichen Durchflussreaktoren, High-Throughput-Screening für Reaktionsbedingungen und die Verwendung von Katalysatoren zur Verbesserung der Ausbeute und Effizienz.

Analyse Chemischer Reaktionen

Arten von Reaktionen

ETHYL 4-(6-METHYL-2-PHENYLCHINOLIN-4-AMIDO)BENZOAT kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können den Chinolinring in Dihydrochinolinderivate umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Chinolinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation Chinolin-N-oxide liefern, während die Reduktion Dihydrochinolinderivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

ETHYL 4-(6-METHYL-2-PHENYLCHINOLIN-4-AMIDO)BENZOAT hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.

Biologie: Untersucht auf sein Potenzial als antimikrobielles und Antikrebsmittel.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Malaria und bakterieller Infektionen.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Farbstoffen und Pigmenten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von ETHYL 4-(6-METHYL-2-PHENYLCHINOLIN-4-AMIDO)BENZOAT beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. So kann es beispielsweise bei antimikrobiellen Anwendungen die Synthese von Nukleinsäuren oder Proteinen in Mikroorganismen hemmen. In der Krebsforschung kann es die Zellteilung stören und Apoptose in Krebszellen induzieren.

Wirkmechanismus

The mechanism of action of ETHYL 4-(6-METHYL-2-PHENYLQUINOLINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinolin: Die Stammverbindung mit einer Vielzahl von biologischen Aktivitäten.

2-Phenylchinolin: Ähnliche Struktur, jedoch ohne die Amid- und Estergruppen.

4-Hydroxychinolin: Bekannt für seine antimikrobiellen Eigenschaften.

Einzigartigkeit

ETHYL 4-(6-METHYL-2-PHENYLCHINOLIN-4-AMIDO)BENZOAT ist aufgrund seines spezifischen Substitutionsschemas und seiner funktionellen Gruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Seine Kombination aus einem Chinolinkern mit Amid- und Esterfunktionalität macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.

Eigenschaften

Molekularformel |

C26H22N2O3 |

|---|---|

Molekulargewicht |

410.5 g/mol |

IUPAC-Name |

ethyl 4-[(6-methyl-2-phenylquinoline-4-carbonyl)amino]benzoate |

InChI |

InChI=1S/C26H22N2O3/c1-3-31-26(30)19-10-12-20(13-11-19)27-25(29)22-16-24(18-7-5-4-6-8-18)28-23-14-9-17(2)15-21(22)23/h4-16H,3H2,1-2H3,(H,27,29) |

InChI-Schlüssel |

JIARQXULNRKOST-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B12470746.png)

![N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12470752.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}acetamide](/img/structure/B12470757.png)

![N-[4-(2-chlorophenoxy)phenyl]-2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxamide](/img/structure/B12470774.png)

![3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12470789.png)

![2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470795.png)

![N-(4-methylbenzyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470810.png)

![N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470816.png)

![2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12470818.png)